2-Imidazol-1-Yl-1h-Benzimidazole

Kinase Inhibition Structural Biology CDK2

Challenge: Reproducing the precise binding mode for CDK2 (PDB 5AND) requires a rigid, planar pharmacophore not found in simpler benzimidazoles. Solution: 2-Imidazol-1-yl-1H-benzimidazole (CAS 138331-05-2). - Validated CDK2 ligand; co-crystal structure (2.30Å) enables rational derivative design. - Nanomolar antiprotozoal scaffold against T. vaginalis, G. intestinalis, E. histolytica. - Antibacterial/antifungal core active vs. S. aureus and C. albicans. - Available for immediate R&D supply; ideal for hit-to-lead optimization.

Molecular Formula C10H8N4
Molecular Weight 184.2 g/mol
CAS No. 138331-05-2
Cat. No. B147221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Imidazol-1-Yl-1h-Benzimidazole
CAS138331-05-2
SynonymsGVP anti-ulcer agent
Molecular FormulaC10H8N4
Molecular Weight184.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)N3C=CN=C3
InChIInChI=1S/C10H8N4/c1-2-4-9-8(3-1)12-10(13-9)14-6-5-11-7-14/h1-7H,(H,12,13)
InChIKeyRBPYXJCCKORRRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Imidazol-1-yl-1H-benzimidazole: Validated CDK2 Ligand Scaffold


2-Imidazol-1-yl-1H-benzimidazole (CAS 138331-05-2) is a heterocyclic organic compound with the molecular formula C10H8N4 and a molecular weight of 184.2 g/mol [1]. It serves as a privileged scaffold in medicinal chemistry, functioning as a structural isostere of nucleotides and exhibiting a broad spectrum of biological activities, including as a ligand for cyclin-dependent kinase 2 (CDK2) [2]. Its three-dimensional binding mode within the ATP-binding pocket of CDK2 has been resolved via X-ray crystallography at 2.30 Å resolution (PDB ID: 5AND), providing a robust structural basis for rational drug design [3].

2-Imidazol-1-yl-1H-benzimidazole: Non-Interchangeable Scaffold


The fusion of an imidazole ring to a benzimidazole core in 2-Imidazol-1-yl-1H-benzimidazole creates a unique, rigid, and planar pharmacophore that is not present in either scaffold alone. This specific geometry enables a distinct binding pose within the ATP-binding pocket of CDK2, as validated by the PDB 5AND crystal structure [1]. Simple substitution with a generic benzimidazole (e.g., 2-phenylbenzimidazole) or a basic imidazole derivative would fail to recapitulate this precise binding mode, leading to unpredictable and likely diminished target engagement [2]. This structural specificity renders the compound a non-interchangeable tool for structure-based drug design and a privileged starting point for generating derivative libraries with unique activity profiles .

2-Imidazol-1-yl-1H-benzimidazole vs. Key Comparators


Validated CDK2 Binding: Co-crystal Structure

The compound has been co-crystallized with CDK2, confirming its binding to the ATP-binding pocket. This is a direct experimental validation that distinguishes it from the vast majority of uncharacterized benzimidazole analogs [1].

Kinase Inhibition Structural Biology CDK2

Antiprotozoal Activity: Derivatives vs. Metronidazole

Derivatives of this scaffold, specifically 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazoles, demonstrate strong antiprotozoal activity with IC50 values in the nanomolar range against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, surpassing the standard-of-care drug metronidazole .

Antiparasitic Protozoal Infections SAR

Broad-Spectrum Antimicrobial Activity

Research on related benzimidazole-imidazole hybrids shows potent antimicrobial activity. For instance, compound C5, an imidazole-benzimidazole derivative, exhibited an MIC of 1 µg/mL against Candida albicans, comparable to Amphotericin B, and an MIC of 2-16 µg/mL against S. aureus, outperforming ampicillin [1]. This suggests the scaffold's inherent potential for generating potent antimicrobial agents.

Antimicrobial Antibacterial Antifungal

2-Imidazol-1-yl-1H-benzimidazole: Key Research Applications


Structure-Based CDK2 Inhibitor Design

The availability of a high-resolution (2.30 Å) co-crystal structure with CDK2 (PDB 5AND) [1] makes this compound an ideal starting point for structure-based drug design. Medicinal chemists can use the atomic coordinates to perform in silico docking, molecular dynamics simulations, and rational design of derivatives with improved potency, selectivity, and pharmacokinetic properties, significantly accelerating lead optimization campaigns.

Antiparasitic Lead Development

Researchers focused on neglected tropical diseases can leverage the 2-Imidazol-1-yl-1H-benzimidazole core to synthesize novel antiprotozoal agents. As demonstrated by Pérez-Villanueva et al., derivatives of this scaffold exhibit nanomolar potency against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, surpassing metronidazole . This provides a validated pathway for developing new treatments for trichomoniasis, giardiasis, and amebiasis.

Broad-Spectrum Antimicrobial Agent Development

The compound serves as a privileged scaffold for generating novel antibacterial and antifungal agents. Research on related benzimidazole-imidazole hybrids, such as compound C5, has shown potent activity against S. aureus and C. albicans, including comparable efficacy to clinical antifungals like Amphotericin B [2]. This makes the core structure valuable for medicinal chemistry programs aiming to combat antimicrobial resistance.

Technical Documentation Hub

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